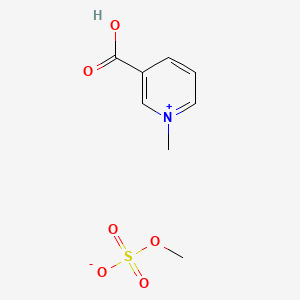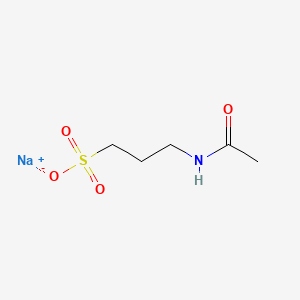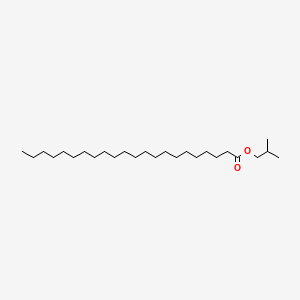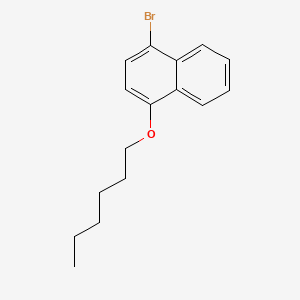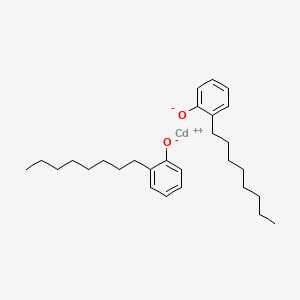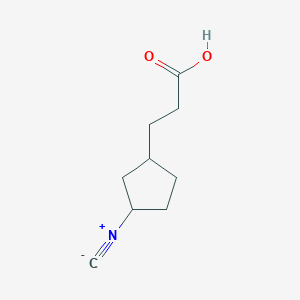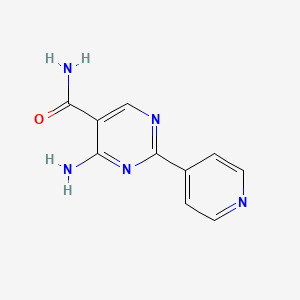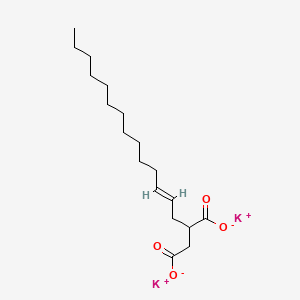
Dipotassium tetradec-2-enylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium tetradec-2-enylsuccinate is a chemical compound with the molecular formula C18H30K2O4 and a molecular weight of 388.625 g/mol . . This compound is characterized by its unique structure, which includes a tetradec-2-enyl group attached to a succinic acid backbone, with two potassium ions balancing the charge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium tetradec-2-enylsuccinate typically involves the reaction of tetradec-2-en-1-ol with succinic anhydride in the presence of a base such as potassium hydroxide . The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the dipotassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium tetradec-2-enylsuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the tetradec-2-enyl group to a single bond.
Substitution: The succinate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated alkanes.
Substitution: Formation of substituted succinates.
Wissenschaftliche Forschungsanwendungen
Dipotassium tetradec-2-enylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin conditions.
Wirkmechanismus
The mechanism of action of dipotassium tetradec-2-enylsuccinate involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of bacteria and fungi .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dipotassium tetradecylsuccinate
- Dipotassium hexadec-2-enylsuccinate
- Dipotassium octadec-2-enylsuccinate
Uniqueness
Dipotassium tetradec-2-enylsuccinate is unique due to its specific chain length and degree of unsaturation, which confer distinct physicochemical properties. These properties make it particularly effective as a surfactant and antimicrobial agent compared to its analogs .
Eigenschaften
CAS-Nummer |
57170-02-2 |
|---|---|
Molekularformel |
C18H30K2O4 |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
dipotassium;2-[(E)-tetradec-2-enyl]butanedioate |
InChI |
InChI=1S/C18H32O4.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18(21)22)15-17(19)20;;/h12-13,16H,2-11,14-15H2,1H3,(H,19,20)(H,21,22);;/q;2*+1/p-2/b13-12+;; |
InChI-Schlüssel |
KOQJWUWGOWQPIU-HPAIREQNSA-L |
Isomerische SMILES |
CCCCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Kanonische SMILES |
CCCCCCCCCCCC=CCC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


